molecular formula C7H4INO5 B081793 4-Hydroxy-3-iodo-5-nitrobenzoic acid CAS No. 10463-17-9

4-Hydroxy-3-iodo-5-nitrobenzoic acid

Cat. No.: B081793
CAS No.: 10463-17-9
M. Wt: 309.01 g/mol
InChI Key: OVNWFZWJHJVRGG-UHFFFAOYSA-N
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Description

4-Hydroxy-3-iodo-5-nitrobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H4INO5 and its molecular weight is 309.01 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10463-17-9

Molecular Formula

C7H4INO5

Molecular Weight

309.01 g/mol

IUPAC Name

4-hydroxy-3-iodo-5-nitrobenzoic acid

InChI

InChI=1S/C7H4INO5/c8-4-1-3(7(11)12)2-5(6(4)10)9(13)14/h1-2,10H,(H,11,12)

InChI Key

OVNWFZWJHJVRGG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C(=O)O

Synonyms

4-HYDROXY-3-IODO-5-NITROBENZOIC ACID

Origin of Product

United States

Foundational & Exploratory

In Silico Modeling of 4-Hydroxy-3-iodo-5-nitrobenzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth, procedurally-focused exploration of the in silico modeling of 4-hydroxy-3-iodo-5-nitrobenzoic acid, a novel small molecule with potential therapeutic applications. Eschewing a rigid template, this document is structured to logically guide researchers through the multifaceted process of computational drug discovery, from initial molecular characterization to advanced simulations of biomolecular interactions. The methodologies presented herein are grounded in established scientific principles and are designed to be self-validating, ensuring a high degree of trustworthiness and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research endeavors.

Introduction: The Rationale for In Silico Investigation

The imperative to streamline the drug discovery pipeline has catalyzed the integration of computational, or in silico, methods into early-stage research.[1] These approaches offer a cost-effective and rapid means to assess the therapeutic potential of novel chemical entities, long before the commencement of resource-intensive preclinical and clinical trials. The subject of this guide, this compound, represents a class of substituted benzoic acid derivatives that have demonstrated a range of biological activities, including antimicrobial and anti-inflammatory properties.[2][3][4] The strategic in silico evaluation of this molecule allows for the elucidation of its physicochemical characteristics, potential biological targets, and pharmacokinetic profile, thereby providing a solid foundation for further experimental validation.

This guide will navigate the reader through a logical and comprehensive workflow for the in silico characterization of this compound. We will begin with the foundational step of generating and optimizing the three-dimensional structure of the molecule. Subsequently, we will delve into the identification of a putative biological target and proceed with detailed protocols for molecular docking and molecular dynamics simulations to probe the ligand-protein interactions at an atomic level. Finally, we will explore methods for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and for constructing a Quantitative Structure-Activity Relationship (QSAR) model, should a series of analogues with corresponding activity data be available.

Molecular Preparation and Characterization

Generation of 3D Coordinates

The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is C1=C(C(=C(C=C1I)[O-])O)C(=O)O. This string can be used as input for various molecular modeling software packages to generate a 3D structure.

Protocol 1: 3D Structure Generation

  • Utilize a Molecular Editor: Employ a chemical drawing tool such as MarvinSketch or ChemDraw to construct the 2D structure of the molecule.

  • Convert to 3D: Use the software's built-in functionality to generate a 3D conformation.

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer. This step is crucial for ensuring realistic bond lengths and angles.[5]

  • Save the Structure: Export the optimized 3D structure in a standard format, such as SDF (Structure-Data File) or Mol2, for use in subsequent modeling studies.

Physicochemical Properties

A preliminary understanding of the molecule's physicochemical properties is essential for assessing its drug-likeness. These properties can be calculated using various computational tools and web servers.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight309.02 g/mol Influences absorption and distribution.
LogP (Octanol-Water Partition Coefficient)~2.5 - 3.0Indicates lipophilicity and ability to cross cell membranes.
Hydrogen Bond Donors2Affects solubility and binding to target proteins.
Hydrogen Bond Acceptors5Affects solubility and binding to target proteins.
Polar Surface Area (PSA)106.8 ŲInfluences cell permeability and oral bioavailability.

Note: The values presented are estimations and may vary slightly depending on the prediction software used.

Target Identification and Validation

Based on the known biological activities of structurally related nitrobenzoic acid derivatives, a plausible biological target for this compound is human thymidylate kinase (TMPK).[6] TMPK is a key enzyme in the synthesis of DNA precursors and is a validated target for antifungal and antiviral therapies.[7][8] For the purpose of this guide, we will utilize the crystal structure of human thymidylate kinase in complex with thymidine monophosphate and adenosine diphosphate (PDB ID: 1E2F) as our receptor model.[9][10]

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[11][12]

Workflow for Molecular Docking

The following diagram illustrates the general workflow for preparing and performing a molecular docking study.

docking_workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Docking Simulation l1 Generate 3D Structure l2 Energy Minimization l1->l2 l3 Assign Partial Charges l2->l3 d1 Define Binding Site l3->d1 r1 Download PDB Structure r2 Remove Water & Heteroatoms r1->r2 r3 Add Hydrogens r2->r3 r4 Assign Partial Charges r3->r4 r4->d1 d2 Run Docking Algorithm d1->d2 d3 Analyze Poses & Scores d2->d3

Caption: A generalized workflow for molecular docking studies.

Protocol 2: Step-by-Step Molecular Docking using AutoDock Vina

This protocol provides a detailed procedure for performing molecular docking using the widely-used software AutoDock Vina.

  • Prepare the Receptor (Human Thymidylate Kinase - PDB: 1E2F):

    • Download the PDB file from the RCSB Protein Data Bank.[9]

    • Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.

    • Remove all water molecules and any co-crystallized ligands and ions.

    • Add polar hydrogens to the protein structure.

    • Save the cleaned receptor structure as a PDB file.

  • Prepare the Ligand (this compound):

    • Use the previously generated 3D structure of the ligand.

    • Ensure that the ligand has appropriate partial charges assigned. This can be done using software like Antechamber, which is part of the AmberTools suite.

  • Convert to PDBQT Format:

    • Both the receptor and ligand files need to be converted to the PDBQT format, which is required by AutoDock Vina. This can be accomplished using AutoDockTools (ADT).

  • Define the Binding Site (Grid Box):

    • Identify the active site of the receptor. In the case of 1E2F, this will be the binding pocket of the natural substrate, thymidine monophosphate.

    • Using ADT, define a grid box that encompasses the entire binding site. The size and center of this box are critical parameters for the docking simulation.

  • Create the Configuration File:

    • Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Run AutoDock Vina:

    • Execute the Vina program from the command line, providing the configuration file as input.

  • Analyze the Results:

    • Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the top-ranked poses in a molecular graphics program to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Molecular Dynamics Simulations: Exploring Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into its stability and the conformational changes that may occur upon ligand binding.[13][14]

Workflow for Molecular Dynamics Simulation

The following diagram outlines the key stages of a typical MD simulation workflow.

md_workflow start Start with Docked Complex param Parameterize Ligand start->param solvate Solvate with Water param->solvate ions Add Ions solvate->ions minimize Energy Minimization ions->minimize equilibrate Equilibration (NVT & NPT) minimize->equilibrate production Production MD Run equilibrate->production analyze Trajectory Analysis production->analyze

Caption: A standard workflow for molecular dynamics simulations.

Protocol 3: Step-by-Step MD Simulation using GROMACS

This protocol outlines the procedure for running an MD simulation of the protein-ligand complex using the GROMACS software package.[11][13][14]

  • Prepare the System:

    • Start with the best-ranked docked pose of the this compound-TMPK complex obtained from the molecular docking step.

    • Generate a topology file for the ligand using a tool like the CGenFF server, which is compatible with the CHARMM force field commonly used for proteins.[11]

  • Create a GROMACS Topology:

    • Combine the protein and ligand topologies into a single system topology file (topol.top).

  • Solvation and Ionization:

    • Create a simulation box and solvate the protein-ligand complex with water molecules.

    • Add ions to neutralize the system and to mimic physiological salt concentrations.

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • Conduct a two-phase equilibration process:

      • NVT Equilibration: Equilibrate the system at a constant Number of particles, Volume, and Temperature to stabilize the temperature.

      • NPT Equilibration: Equilibrate the system at a constant Number of particles, Pressure, and Temperature to stabilize the pressure and density.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds) to generate a trajectory of the system's atomic motions.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation, RMSD) and to identify key interactions that are maintained throughout the simulation.

ADMET Prediction: Assessing Drug-Likeness

The early prediction of a molecule's ADMET properties is crucial for de-risking a drug discovery project.[15][16][17][18][19] Numerous in silico tools and web servers are available for this purpose.

Protocol 4: In Silico ADMET Prediction

  • Select a Prediction Tool:

    • Choose a reliable ADMET prediction tool, such as SwissADME or admetSAR.[19]

  • Input the Molecular Structure:

    • Provide the SMILES string or the 3D structure of this compound as input.

  • Run the Prediction:

    • Initiate the prediction process. The tool will calculate a range of ADMET-related properties.

  • Analyze the Output:

    • Examine the predicted properties, which may include:

      • Absorption: Human intestinal absorption, Caco-2 permeability.

      • Distribution: Blood-brain barrier penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 inhibition.

      • Excretion: Renal clearance.

      • Toxicity: Ames mutagenicity, hERG inhibition.

ADMET PropertyPredictionImplication
Absorption
Human Intestinal AbsorptionHighGood potential for oral bioavailability.
Caco-2 PermeabilityModerateMay have reasonable intestinal absorption.
Distribution
Blood-Brain Barrier PermeantNoUnlikely to have significant central nervous system effects.
P-glycoprotein SubstrateYes/NoWill influence distribution and potential for drug-drug interactions.
Metabolism
CYP1A2 InhibitorYes/NoPotential for drug-drug interactions with substrates of this enzyme.
CYP2C9 InhibitorYes/NoPotential for drug-drug interactions with substrates of this enzyme.
CYP2D6 InhibitorYes/NoPotential for drug-drug interactions with substrates of this enzyme.
CYP3A4 InhibitorYes/NoPotential for drug-drug interactions with substrates of this enzyme.
Toxicity
Ames MutagenicityLow RiskUnlikely to be mutagenic.
hERG InhibitionLow RiskReduced likelihood of cardiotoxicity.

Note: These are illustrative predictions. Actual results should be obtained from a reputable ADMET prediction server.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a powerful technique for establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[2][17][20] This approach is particularly valuable for lead optimization.

The QSAR Modeling Workflow

The development of a robust QSAR model follows a well-defined workflow.

qsar_workflow data Data Collection (Structures & Activities) descriptors Descriptor Calculation data->descriptors split Data Splitting (Training & Test Sets) descriptors->split model Model Building split->model validation Model Validation model->validation predict Prediction for New Compounds validation->predict

Caption: A schematic representation of the QSAR model development process.

Protocol 5: Building a QSAR Model

This protocol assumes the availability of a dataset of analogues of this compound with corresponding biological activity data.

  • Data Curation:

    • Assemble a dataset of molecules with their experimentally determined biological activities (e.g., IC50 values).

    • Ensure the data is consistent and of high quality.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., molecular shape).

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, while the test set is used for external validation.

  • Model Building:

    • Use a statistical method, such as multiple linear regression, partial least squares, or a machine learning algorithm (e.g., random forest, support vector machine), to build a model that correlates the descriptors with the biological activity.

  • Model Validation:

    • Assess the predictive power of the model using the test set. Key statistical parameters to evaluate include the squared correlation coefficient (R²) and the root mean square error (RMSE).

  • Model Application:

    • Once a validated QSAR model is established, it can be used to predict the biological activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

Conclusion and Future Directions

This technical guide has provided a comprehensive and procedurally detailed overview of the in silico modeling of this compound. By following the outlined workflows and protocols, researchers can gain valuable insights into the potential of this and other novel small molecules as therapeutic agents. The integration of these computational techniques into the early stages of drug discovery has the potential to significantly reduce the time and cost associated with bringing new medicines to the clinic.

Future in silico work on this molecule could involve more advanced techniques such as free energy perturbation (FEP) calculations to more accurately predict binding affinities, and the use of more sophisticated machine learning models for ADMET and QSAR predictions. Ultimately, the predictions and hypotheses generated from these in silico studies must be validated through in vitro and in vivo experimentation to confirm their therapeutic potential.

References

  • AutoDock. The Scripps Research Institute. [Link]

  • GROMACS. The GROMACS development team. [Link]

  • RCSB Protein Data Bank. [Link]

  • SwissADME. Swiss Institute of Bioinformatics. [Link]

  • admetSAR. Shanghai Institute of Materia Medica, Chinese Academy of Sciences. [Link]

  • CGenFF. ParamChem. [Link]

  • In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

  • In silico methods for ADMET prediction of new molecules. Slideshare. [Link]

  • Ostermann, N., et al. (2003). Structures of human thymidylate kinase in complex with prodrugs: implications for the structure-based design of novel compounds. Structure, 11(3), 287-296.
  • Lavie, A., et al. (2000). Human thymidylate kinase in complex with prodrugs: implications for the structure-based design of novel compounds. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 12), 1626–1633.
  • Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]

  • 1E2F: Human thymidylate kinase complexed with thymidine monophosphate, adenosine diphosphate and a magnesium-ion. RCSB PDB. [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

  • Molecular docking proteins preparation. ResearchGate. [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. SpringerLink. [Link]

  • I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]

  • Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. PubMed. [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. PubMed. [Link]

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. [Link]

  • GROMACS Tutorials. Justin A. Lemkul, Ph.D. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]

  • Molecular docking proteins preparation. ResearchGate. [Link]

  • Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis. Ciência-UCP. [Link]

  • 4-Hydroxy-3-iodo-5-nitrobenzaldehyde. PubChem. [Link]

  • 4-Hydroxy-3-nitrobenzoic acid. PubChem. [Link]

  • 4-Hydroxy-3-nitrobenzoic acid. NIST WebBook. [Link]

  • Benzoic acid, 4-hydroxy-3-nitro-, methyl ester. PubChem. [Link]

  • Benzoic acid, 4-hydroxy-3-nitro-, ethyl ester. PubChem. [Link]

  • 4-Hydroxy-3-methoxy-5-nitrobenzoic acid. PubChem. [Link]

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Technical Guide: Structure-Activity Relationship of 4-Hydroxy-3-iodo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR) of 4-Hydroxy-3-iodo-5-nitrobenzoic acid (HINBA) , focusing on its dual utility as a specialized matrix in mass spectrometry and a pharmacophoric scaffold in medicinal chemistry.

Executive Summary

This compound (HINBA) is a tri-substituted benzoic acid derivative characterized by a dense functionalization pattern that imparts unique physicochemical properties.[1] While structurally related to uncouplers (e.g., dinitrophenol) and thyroid hormone analogs, its primary technical "activity" lies in its superior performance as a MALDI (Matrix-Assisted Laser Desorption/Ionization) matrix for labile corrinoids (e.g., Vitamin B12).

This guide deconstructs the molecule to explain how the specific arrangement of Iodine, Nitro, and Hydroxyl groups drives its two distinct activities:

  • Analytical Activity: "Soft" ionization and proton transfer efficiency in mass spectrometry.

  • Biological Activity: Pharmacophoric mimicry of transition states and hydrophobic pocket binding.

Chemical Architecture & Pharmacophore Analysis

The efficacy of HINBA is derived from the "Push-Pull" electronic effects and the steric bulk of its substituents.

The Scaffold
  • Core: Benzoic Acid (

    
    ).
    
  • Substituents:

    • C1 (Carboxyl): Solubilizing anchor; H-bond acceptor/donor.

    • C3 (Iodo): Large lipophilic halogen; capable of Halogen Bonding (XB).

    • C4 (Hydroxyl): Proton source; acidity modulated by ortho-substituents.

    • C5 (Nitro): Strong electron-withdrawing group (EWG); UV chromophore.

Physicochemical Descriptors
PropertyValue (Approx.)Structural Driver
Molecular Weight 309.02 g/mol Iodine atom contributes ~41% of mass.
LogP (Lipophilicity) ~2.1 - 2.5Iodine significantly increases hydrophobicity vs. nitro-only analog.
pKa (Carboxyl) ~2.5 - 3.0Acidified by electron-withdrawing NO2 and I.
pKa (Phenol) ~5.5 - 6.5Drastically lowered from phenol (10.0) by ortho-NO2/I induction.
UV

~330-360 nmNitro group conjugation allows absorption of N2 (337nm) and Nd:YAG (355nm) lasers.
Visualization: The Pharmacophore Map

The following diagram illustrates the electronic and steric zones of the molecule.

HINBA_Pharmacophore Core Benzoic Acid Scaffold Nitro 5-NO2 Group (Chromophore/EWG) Core->Nitro Electronic Withdrawal Iodo 3-Iodo Group (Lipophilic/Halogen Bond) Core->Iodo Steric Bulk Nitro->Core UV Absorption (337 nm) Hydroxyl 4-OH Group (Proton Donor) Nitro->Hydroxyl Increases Acidity (Ortho Effect) Iodo->Hydroxyl Increases Acidity (Inductive) Carboxyl 1-COOH Group (Solubility/Anchor)

Figure 1: Pharmacophore map of HINBA showing the interplay between substituents. The Nitro and Iodo groups cooperatively acidify the phenol while providing the necessary UV absorption for MALDI.

Structure-Activity Relationship (SAR)

Analytical SAR: Mechanism as a MALDI Matrix

HINBA is the "Gold Standard" matrix for Vitamin B12 (Cyanocobalamin) analysis. Standard matrices like


-Cyano-4-hydroxycinnamic acid (CHCA) often cause fragmentation of the labile Co-C bond.

Why HINBA works (The "Softness" Factor):

  • The Nitro Group (Energy Absorption): The nitro group acts as an efficient antenna for UV laser energy (337 nm). Unlike cinnamic acid derivatives, the nitro-benzoic core dissipates thermal energy differently, preventing the "hot" fragmentation of the analyte.

  • The Iodine Atom (Lattice Spacing): Iodine is massive (atomic radius ~140 pm). In the solid crystal matrix, these large iodine atoms likely disrupt tight packing, isolating analyte molecules (dilution effect) and preventing analyte clustering.

  • The Acidic Phenol (Protonation): The ortho-nitro and ortho-iodo effects lower the phenolic pKa to ~6. This provides a "Goldilocks" proton source: acidic enough to protonate Vitamin B12 (

    
    ) but not so aggressive as to degrade it prior to desorption.
    
Medicinal SAR: Biological Fragment Utility

In drug discovery, HINBA serves as a scaffold for Fragment-Based Drug Design (FBDD) .

  • Thyroid Hormone Mimicry: The 3-Iodo-4-hydroxy motif mimics the outer ring of Thyroxine (T4) and Triiodothyronine (T3).

    • SAR Implication: Compounds containing this fragment often bind to Thyroid Hormone Receptors (TR) or Transthyretin.

  • Enzyme Inhibition (PTP1B & Dehydrogenases):

    • Warhead: The acidic nature of the scaffold allows it to mimic phosphate groups (bioisostere), making it a relevant fragment for Protein Tyrosine Phosphatase (PTP) inhibitors.

    • Selectivity: The Iodine atom can fill specific hydrophobic pockets (e.g., the "Site B" in PTP1B) that smaller chloro- or fluoro- analogs cannot, enhancing selectivity via Halogen Bonding.

Experimental Protocols

Protocol: Synthesis of HINBA

Rationale: Direct iodination of the commercially available 4-hydroxy-3-nitrobenzoic acid.

  • Reagents: 4-Hydroxy-3-nitrobenzoic acid (1.0 eq), Iodine Monochloride (ICl, 1.1 eq), Acetic Acid (Solvent).

  • Procedure:

    • Dissolve 4-hydroxy-3-nitrobenzoic acid in glacial acetic acid at 40°C.

    • Add ICl dropwise over 30 minutes. The solution will darken.

    • Reflux for 2-4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

    • Quench: Pour reaction mixture into ice water containing sodium bisulfite (to reduce excess iodine).

    • Isolation: Filter the yellow precipitate. Recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for two aromatic singlets (or meta-coupled doublets) indicating the 3,5-substitution pattern.

    • Yield: Typically 70-85%.

Protocol: MALDI Preparation for Vitamin B12

Rationale: This protocol maximizes the signal-to-noise ratio for labile corrinoids.

  • Matrix Solution: Dissolve HINBA (10 mg/mL) in 50:50 Acetonitrile:Water with 0.1% TFA.

    • Note: The solution will be yellow.

  • Analyte Solution: Dissolve Vitamin B12 (1 mg/mL) in water.

  • Deposition (Dried Droplet Method):

    • Mix Matrix and Analyte in a 10:1 ratio (v/v).

    • Spot 1 µL onto the MALDI target plate.

    • Allow to air dry (crystallization is critical; HINBA forms fine yellow needles).

  • Analysis:

    • Laser: Nitrogen (337 nm) or Nd:YAG (355 nm).

    • Mode: Positive Linear Mode.

    • Target Mass: ~1355 Da (

      
      ).
      
    • Observation: Look for the intact molecular ion. HINBA should suppress the loss of the CN group (fragment at M-26) compared to CHCA.

Mechanistic Visualization (MALDI)[2]

The following diagram illustrates the "Soft Ionization" pathway mediated by HINBA.

MALDI_Mechanism Laser UV Laser Pulse (337 nm) Matrix_Crystal HINBA Crystal Lattice (Absorbs Energy) Laser->Matrix_Crystal Energy Absorption (Nitro Group) Plume Desorption Plume (Gas Phase) Matrix_Crystal->Plume Phase Explosion Analyte Vitamin B12 (Embedded) Analyte->Plume Co-desorption Proton_Transfer Proton Transfer (HINBA-H+ -> B12-H+) Plume->Proton_Transfer Ionization Detection Mass Analyzer (Intact [M+H]+) Proton_Transfer->Detection Acceleration

Figure 2: Mechanism of HINBA-mediated Soft Ionization. The matrix absorbs laser energy and facilitates proton transfer without imparting excessive internal energy to the analyte.

References

  • PubChem. (2025).[2] this compound - Compound Summary. National Library of Medicine. [Link]

  • Kinsel, G. R., et al. (1994).[3] Fragmentation of vitamin B12 during 337 nm matrix-assisted laser desorption ionization.[4][3][5][6] Journal of Mass Spectrometry.[4][3][7] [Link]

Sources

Structural Elucidation and Spectroscopic Characterization of 4-Hydroxy-3-iodo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 1.0

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic analysis of 4-Hydroxy-3-iodo-5-nitrobenzoic acid (C₇H₄INO₅) . A critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and radiopharmaceutical precursors, this molecule presents a unique challenge due to its tetra-substituted benzene core.

This document moves beyond basic peak listing to explain the causality of spectral features. It details the "Heavy Atom Effect" of iodine in NMR, the distinct fragmentation pathways in Mass Spectrometry, and the specific vibrational modes in IR, providing researchers with a self-validating analytical protocol.

Part 1: Molecular Architecture & Characterization Strategy

Structural Logic

The molecule is a tri-substituted derivative of benzoic acid.[1] To accurately interpret spectra, one must recognize the electronic environment:

  • Electron Withdrawing Groups (EWG): The Nitro (-NO₂) and Carboxylic Acid (-COOH) groups strongly deshield the ring protons, pushing NMR signals downfield.

  • Electron Donating Group (EDG): The Hydroxyl (-OH) group at position 4 provides resonance donation, but its effect is sterically compressed by the bulky Iodine and Nitro groups flanking it.

  • Symmetry: The molecule possesses a plane of asymmetry. Although 3-I and 5-NO₂ are chemically distinct, they occupy symmetric positions relative to the C1-C4 axis, creating a "pseudo-symmetric" substitution pattern that simplifies the splitting patterns (coupling constants) but complicates chemical shift assignment.

Analytical Workflow

The following directed graph illustrates the decision-making process for structural confirmation.

AnalyticalWorkflow Start Crude Sample (this compound) Purity Purity Check (HPLC-UV @ 254/280 nm) Start->Purity MS Mass Spectrometry (LC-MS) Confirm MW: 308.9 Da Purity->MS If >95% Pure MS->Start Mass Mismatch (Check Synthesis) IR FT-IR Spectroscopy Confirm Functional Groups (-NO2, -COOH, -OH) MS->IR MW Confirmed NMR NMR (1H, 13C) Structural Connectivity IR->NMR Groups Confirmed Final Validated Structure NMR->Final Isomers Ruled Out

Figure 1: Integrated analytical workflow for structural validation.

Part 2: Mass Spectrometry (MS) Analysis

Objective: Confirmation of Molecular Weight and Halogen Pattern.[2][3]

Ionization Mode Selection
  • Primary Mode: Electrospray Ionization (ESI) – Negative Mode [M-H]⁻ .

    • Rationale: The molecule contains two acidic protons (Carboxylic acid pKa ~4; Phenol pKa ~7). Negative mode provides superior sensitivity and stability for benzoic acid derivatives compared to positive mode.

  • Secondary Mode: EI (Electron Impact) if GC-MS is used (requires derivatization, e.g., TMS ester).

Isotopic Signature

Iodine (¹²⁷I) is monoisotopic. Unlike Chlorine (3:1 ratio) or Bromine (1:1 ratio), Iodine does not show an M+2 peak.

  • Diagnostic Check: Look for a clean molecular ion peak without the "isotopic cluster" typical of other halides.

Fragmentation Pathway (MS/MS)

Fragmentation in negative mode often involves the loss of neutral small molecules.

TransitionMass Loss (Da)Fragment AssignmentMechanistic Insight
m/z 308 → 264 -44[M - H - CO₂]⁻Decarboxylation (Characteristic of Benzoic Acids)
m/z 308 → 262 -46[M - H - NO₂]⁻Loss of Nitro group (Radical cleavage)
m/z 308 → 181 -127[M - H - I]⁻Homolytic cleavage of C-I bond (Weakest bond)

Part 3: Infrared Spectroscopy (FT-IR)

Objective: Fingerprinting functional groups.

The proximity of the Hydroxyl (4-OH) to the Nitro (5-NO₂) and Iodine (3-I) groups creates intramolecular hydrogen bonding, which may shift standard vibrational frequencies.

Key Vibrational Bands
Functional GroupWavenumber (cm⁻¹)IntensitySpectral Feature Description
O-H Stretch 3200–3500BroadOverlap of carboxylic acid dimer and phenolic OH.
C=O Stretch 1680–1705StrongConjugated carboxylic acid carbonyl. Lower freq due to conjugation.
NO₂ (Asymmetric) ~1530–1550StrongCharacteristic nitro stretch.
NO₂ (Symmetric) ~1340–1360MediumPaired with the asymmetric stretch.
C=C Aromatic 1450–1600MediumRing skeletal vibrations.
C-I Stretch 500–600MediumFingerprint region; difficult to isolate but diagnostic if comparing to non-iodinated precursor.

Part 4: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural proof and isomer differentiation.

Solvent Selection

Recommended: DMSO-d₆ .

  • Why? The target is sparingly soluble in CDCl₃. DMSO-d₆ disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers, resulting in sharper peaks, and ensures full solubility of the polar nitro/acid groups.

¹H NMR Interpretation (400 MHz, DMSO-d₆)

The aromatic region is the critical validation zone. We expect two singlets (or meta-coupled doublets) corresponding to protons at positions 2 and 6.

  • H6 (Position 6): Located between -COOH and -NO₂.

    • Environment:[4][5] Deshielded by two strong electron-withdrawing groups (Ortho-NO₂ and Ortho-COOH).

    • Prediction:δ 8.40 – 8.60 ppm .

    • Multiplicity: Doublet (d, J ≈ 2.0 Hz) due to meta-coupling with H2.

  • H2 (Position 2): Located between -COOH and -I.

    • Environment:[4][5] Deshielded by Ortho-COOH. Iodine has a "Heavy Atom Effect" which can be slightly shielding or weakly deshielding compared to hydrogen, but certainly less deshielding than a Nitro group.

    • Prediction:δ 8.00 – 8.20 ppm .

    • Multiplicity: Doublet (d, J ≈ 2.0 Hz).

  • Exchangeable Protons:

    • -COOH and -OH protons will likely appear as broad singlets between δ 10.0 – 14.0 ppm (often exchanged/invisible if trace water is present).

¹³C NMR Interpretation
  • C=O (Acid): ~165–167 ppm.

  • C-OH (C4): ~155–160 ppm (Deshielded by Oxygen).

  • C-NO₂ (C5): ~135–140 ppm.

  • C-I (C3): ~85–95 ppm .

    • Critical Diagnostic: Carbon attached directly to Iodine typically appears significantly upfield (shielded) compared to other aromatic carbons due to the heavy atom effect. This is the "smoking gun" for iodination.

Structural Connectivity Logic

NMRLogic H6 H6 Signal (Most Downfield) Coupling Meta Coupling (J ~ 2.0 Hz) H6->Coupling Ortho to NO2 H2 H2 Signal (Mid-Downfield) H2->Coupling Ortho to I Conclusion Confirm 1,3,4,5 Substitution Coupling->Conclusion

Figure 2: NMR signal logic for assigning aromatic protons.

Part 5: Experimental Protocols

Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., KI residues from synthesis).

  • Reference: Ensure TMS (Tetramethylsilane) is present as an internal standard (0.00 ppm).

Sample Preparation for LC-MS
  • Dilution: Dissolve 1 mg in 1 mL Acetonitrile (HPLC grade).

  • Buffer: Dilute 1:100 into 0.1% Formic Acid in Water/Acetonitrile (50:50).

    • Note: Avoid high concentrations of TFA (Trifluoroacetic acid) as it suppresses ionization in negative mode. Formic acid or Ammonium Acetate (10mM) is preferred.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[6] (Standard text for substituent additivity rules).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 4-Hydroxy-3-nitrobenzoic acid (Precursor Analog). NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (2024).[6] Compound Summary: 4-Hydroxy-3-nitrobenzoic acid.[7][8][9][10][11] National Library of Medicine. Available at: [Link]

  • Reich, H. J. (2023).[5] Hans Reich's Collection: NMR Data - Chemical Shifts of Aromatic Protons. University of Wisconsin-Madison. (Source for Iodine heavy atom effect on C-13 shifts). Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Screening 4-Hydroxy-3-iodo-5-nitrobenzoic acid Against Kinase Panels

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including signal transduction, metabolism, and cell cycle control.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2] The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.[3][4]

This document provides a comprehensive guide for the initial screening and characterization of 4-Hydroxy-3-iodo-5-nitrobenzoic acid , a compound with potential as a kinase inhibitor, against a broad panel of kinases. While the biological activity of this specific compound is not extensively documented in publicly available literature, its substituted benzoic acid scaffold is present in molecules with known biological activities.[5][6][7] Therefore, a systematic screening approach is warranted to uncover its potential as a kinase inhibitor.

This guide will detail the experimental setup for a robust and efficient screening cascade, from a primary high-throughput screen to secondary validation and potency determination. The protocols provided are based on widely adopted and validated assay technologies, ensuring data quality and reproducibility.

The Kinase Inhibitor Screening Cascade

A tiered approach, often referred to as a screening cascade, is the most effective strategy for identifying and characterizing new kinase inhibitors.[8][9] This method allows for the rapid screening of a compound against a large number of kinases in a cost-effective manner, followed by more detailed studies on a smaller number of promising "hits".

Our proposed screening cascade for this compound consists of three main stages:

  • Primary Screen: A single-concentration screen against a large, diverse kinase panel to identify initial hits.

  • Hit Confirmation and Orthogonal Validation: Re-testing of the primary hits and the use of an alternative assay technology to rule out false positives.

  • Potency and Selectivity Profiling: Generation of dose-response curves to determine the IC50 values of the confirmed hits and to assess the compound's selectivity profile.

G cluster_0 Screening Cascade PrimaryScreen Primary Screen (Single Concentration) HitConfirmation Hit Confirmation & Orthogonal Assay PrimaryScreen->HitConfirmation Initial Hits PotencyProfiling Potency & Selectivity Profiling (IC50 Determination) HitConfirmation->PotencyProfiling Confirmed Hits LeadOptimization Lead Optimization PotencyProfiling->LeadOptimization Selective & Potent Hits

A typical kinase inhibitor screening cascade.

Part 1: Primary Screening

The goal of the primary screen is to broadly assess the inhibitory activity of this compound against a large panel of kinases. A single, relatively high concentration of the compound (e.g., 10 µM) is typically used to maximize the chances of identifying any interactions.

Assay Principle: ADP-Glo™ Kinase Assay

For the primary screen, we recommend the ADP-Glo™ Kinase Assay from Promega. This is a robust, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10][11][12] It is a universal assay suitable for virtually any kinase, making it ideal for large-scale screening.[13]

The assay is performed in two steps:

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated together.

  • ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Then, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, the kinase activity.[11][12]

Protocol: Primary Screen (384-well format)

Materials:

  • Kinases and their corresponding substrates

  • This compound (stock solution in 100% DMSO)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white, opaque plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a working solution of this compound at the desired screening concentration (e.g., 10 µM) in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Add 2.5 µL of the compound working solution or vehicle control (kinase buffer with the same percentage of DMSO) to the appropriate wells of the 384-well plate.

  • Add 2.5 µL of the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

  • Incubate for 40 minutes at room temperature.[14]

  • Add 20 µL of Kinase Detection Reagent to each well.

  • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.[14]

  • Measure the luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each kinase using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

Where:

  • Signal_compound is the luminescence from wells with the test compound.

  • Signal_vehicle is the luminescence from wells with the DMSO vehicle control (representing 0% inhibition).

  • Signal_background is the luminescence from wells with no kinase (representing 100% inhibition).

A common threshold for identifying a "hit" in a primary screen is a percent inhibition value greater than 50%.

Hypothetical Primary Screening Data
Kinase% Inhibition at 10 µMHit?
ABL112No
AKT18No
CDK2 78 Yes
EGFR25No
FLT3 65 Yes
MAPK15No
VEGFR2 89 Yes
.........

Part 2: Hit Confirmation and Orthogonal Validation

Hits from the primary screen must be confirmed to ensure they are not artifacts of the assay system. This involves re-testing the compound against the hit kinases and using an orthogonal assay with a different detection technology to validate the findings.

Assay Principle: HTRF® KinEASE™ Assay

For orthogonal validation, we recommend the Homogeneous Time-Resolved Fluorescence (HTRF®) KinEASE™ assay . HTRF is a robust, fluorescence-based technology that is less susceptible to some of the interferences that can affect luminescence-based assays.[1][15]

This assay uses a universal biotinylated peptide substrate and a europium cryptate-labeled anti-phospho-specific antibody.[16] When the substrate is phosphorylated by the kinase, the antibody binds to it. This brings the europium donor and a streptavidin-XL665 acceptor (bound to the biotin tag on the substrate) into close proximity, resulting in a FRET signal.[17] The HTRF signal is proportional to the amount of phosphorylated substrate and thus the kinase activity.

Protocol: Orthogonal Validation (384-well format)

Materials:

  • Hit kinases and their corresponding substrates

  • This compound

  • ATP

  • HTRF® KinEASE™ TK kit (for tyrosine kinases) or STK kit (for serine/threonine kinases)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • Add 2 µL of the compound dilutions or vehicle control to the wells.

  • Add 4 µL of the kinase solution to each well.

  • Add 4 µL of the ATP/substrate mixture to initiate the reaction. The final reaction volume is 10 µL.

  • Incubate at room temperature for the optimized reaction time.

  • Add 10 µL of the HTRF detection reagents (europium-labeled antibody and streptavidin-XL665) to stop the reaction.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

Data Analysis: The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000. The percent inhibition is then calculated similarly to the primary screen. Hits that show a dose-dependent inhibition in the HTRF assay are considered confirmed.

Part 3: Potency and Selectivity Profiling

Once hits are confirmed, the next step is to determine their potency (IC50) and selectivity.

IC50 Determination

The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[18][19] It is a key parameter for comparing the potency of different inhibitors.[20] To determine the IC50, a dose-response curve is generated by testing the compound over a range of concentrations (typically an 8- to 12-point serial dilution). The ADP-Glo™ assay is well-suited for generating these curves.

Procedure: The protocol is similar to the primary screen, but instead of a single concentration, a serial dilution of the compound is used.

Data Analysis: The percent inhibition values are plotted against the logarithm of the inhibitor concentration. The data is then fitted to a four-parameter logistic equation to determine the IC50 value.[20]

Hypothetical IC50 Data
KinaseIC50 (µM)
CDK20.85
FLT35.2
VEGFR20.42
Selectivity Profiling

Selectivity is a critical parameter for a successful kinase inhibitor, as off-target effects can lead to toxicity.[21][22] To assess the selectivity of this compound, its IC50 values against a panel of related and unrelated kinases should be determined. A compound is generally considered selective if it exhibits a significant potency difference (e.g., >10-fold) against its primary target compared to other kinases.[23]

G cluster_pathway Hypothetical Signaling Pathway RTK VEGFR2 (Receptor Tyrosine Kinase) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Angiogenesis, Proliferation) ERK->Transcription Regulates

Hypothetical signaling pathway involving a potential hit kinase (VEGFR2).

Conclusion

This application note provides a detailed framework for the initial screening and characterization of this compound as a potential kinase inhibitor. By following this systematic screening cascade, researchers can efficiently identify and validate promising hits, and generate the data necessary to guide further lead optimization efforts. The use of robust and validated assay technologies, such as ADP-Glo™ and HTRF®, is crucial for generating high-quality, reproducible data. Further studies, including cell-based assays and biophysical binding assays, will be necessary to fully elucidate the mechanism of action and therapeutic potential of any confirmed hits.[24]

References

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 50, 291-345. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Zhang, J., et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Chemical Biology, 12(9), 2294-2302. [Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(14), 1764-1771. [Link]

  • Bantscheff, M., et al. (2007). Kinase selectivity profiling by inhibitor affinity chromatography. Current Drug Discovery Technologies, 4(2), 83-93. [Link]

  • Zask, A., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11926-E11935. [Link]

  • Reaction Biology. (n.d.). Kinase Profiling & Screening. [Link]

  • Vieth, M., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Drug Discovery Today, 9(20), 882-889. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Zhang, J. H. (2011). Development of a HTRF Kinase Assay for Determination of Syk Activity. Methods in Molecular Biology, 756, 133-144. [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. [Link]

  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 660, 149-166. [Link]

  • Mueller, D., et al. (2018). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388-2388. [Link]

  • ResearchGate. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. [Link]

  • edX. (n.d.). IC50 Determination. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Visikol. (2022). The Importance of IC50 Determination. [Link]

  • Johns Hopkins Medicine. (2019). Johns Hopkins Researchers ID Compound That Could Play A Novel Role In Halting Pancreatic Cancer Progression. [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-iodo-5-nitrobenzaldehyde. [Link]

  • Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3344-3352. [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-methoxy-5-nitrobenzoic acid. [Link]

Sources

Application Note: High-Precision Cytotoxicity Assessment of 4-Hydroxy-3-iodo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Hydroxy-3-iodo-5-nitrobenzoic acid (Structure: Phenolic core, carboxylic acid tail, iodine and nitro substituents) presents specific physicochemical challenges in cytotoxicity screening. Unlike standard small molecules, this compound possesses three critical features that dictate protocol design:

  • Acidity: The carboxylic acid and phenolic hydroxyl (

    
    ) can locally alter culture media pH if not effectively buffered.
    
  • Redox Activity: The nitro group (

    
    ) is susceptible to non-enzymatic reduction, which can generate false-positive signals in tetrazolium-based assays (MTT/MTS).
    
  • Solubility: High lipophilicity requires organic co-solvents (DMSO), necessitating strict vehicle control limits.

This guide provides a validated, orthogonal approach using WST-8 (CCK-8) for metabolic activity and LDH Release for membrane integrity, specifically engineered to eliminate artifacts common to nitro-aromatic compounds.

Experimental Logic & Mechanism

The "Nitro Effect" and Assay Interference

Standard MTT assays rely on cellular dehydrogenases to reduce tetrazolium salts to purple formazan. However, nitro-containing compounds can chemically reduce tetrazolium salts in the absence of cells, or alter mitochondrial electron transport, leading to data that underestimates toxicity.

Strategic Solution:

  • Primary Assay: WST-8 (CCK-8).[1] It produces a water-soluble formazan, eliminating the solubilization step where hydrophobic iodinated compounds might precipitate.

  • Mandatory Control: A "Cell-Free Compound Control" to quantify chemical background signal.

  • Secondary Assay: LDH Release (Lactate Dehydrogenase). This measures membrane rupture and is chemically distinct from redox-based metabolic assays, serving as a truth-verification step.

Visualization: Interference Pathways

The following diagram illustrates the potential artifacts and the correct pathway for valid data.

G Compound 4-Hydroxy-3-iodo- 5-nitrobenzoic acid Cell Live Cell (Dehydrogenases) Compound->Cell Toxicity WST8 WST-8 Reagent (Tetrazolium) Compound->WST8 Direct Redox (Artifact Risk) Artifact FALSE SIGNAL (Chemical Reduction) Compound->Artifact Cell->WST8 Enzymatic Reduction Formazan Orange Formazan (OD 450nm) WST8->Formazan Valid Signal Artifact->Formazan False Viability

Figure 1: Mechanism of Action and Interference Risks. The red path indicates where the nitro group can chemically reduce the dye, mimicking cell viability.

Reagent Preparation & Solubility

Stock Solution (Critical Step)

The compound is poorly soluble in water.[2]

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Molecular Weight

      
       309.01  g/mol . Dissolve 30.9 mg in 1 mL DMSO.
      
  • Storage: Aliquot into amber tubes (iodine is light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Vehicle Control

Prepare a "Vehicle Control" media containing DMSO at the same final concentration as the highest treatment well (Must be


, ideally 

).

Protocol A: Metabolic Viability (WST-8/CCK-8)

This protocol is optimized to detect the specific cytotoxicity of the target compound while controlling for its acidity and redox potential.

Materials:

  • Target Cells (e.g., HepG2, HUVEC)

  • CCK-8 / WST-8 Kit (Dojindo or equivalent)[1]

  • 96-well flat-bottom culture plates (Clear)

  • Plate reader (450 nm filter)

Step-by-Step Workflow:

  • Seeding (Day 0):

    • Seed cells at

      
       to 
      
      
      
      cells/well in 100 µL media.
    • Crucial: Include 3 wells with Media Only (Blank) and 3 wells with Media + Compound (No Cells) at the highest concentration tested. This is the Chemical Background Control.

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment (Day 1):

    • Prepare serial dilutions of this compound in pre-warmed media.

    • Range Suggestion: 0.1 µM to 100 µM (Logarithmic scale).

    • Aspirate old media and add 100 µL of treatment media.

    • pH Check: Visually inspect the highest concentration wells. If the phenol red turns yellow immediately, the compound's acidity has overwhelmed the buffer. Remedy: Adjust stock pH with dilute NaOH or use HEPES-buffered media.

  • Incubation: Incubate for 24 to 48 hours.

  • Readout (Day 2/3):

    • Add 10 µL of WST-8 reagent directly to each well.

    • Incubate for 1–4 hours at 37°C. Monitor color development.

    • Measure Absorbance at 450 nm (Reference: 650 nm).

Data Analysis & Correction

Calculate viability using the corrected formula to account for nitro-interference:



Protocol B: Membrane Integrity (LDH Release)

Use this as a validation assay. If WST-8 shows toxicity but LDH does not, the compound may be causing metabolic arrest (cytostatic) rather than cell death (cytotoxic), or uncoupling oxidative phosphorylation (common for nitro-phenols).

Workflow Summary:

  • Setup: Identical seeding to Protocol A.

  • Treatment: Same concentrations.

  • Sampling: 45 minutes prior to endpoint, add Lysis Buffer to "Maximum Release" control wells.

  • Harvest: Transfer 50 µL of supernatant from all wells to a fresh assay plate.

  • Reaction: Add LDH substrate mix. Incubate 30 mins in dark (Room Temp).

  • Stop: Add Stop Solution.

  • Measure: Absorbance at 490 nm.

Experimental Workflow Diagram

Workflow cluster_Assays Orthogonal Readouts Stock Stock Prep 100mM in DMSO Treat Compound Treatment (Serial Dilutions) Stock->Treat Dilute in Media Seed Cell Seeding 96-well Plate (24h Recovery) Seed->Treat WST Pathway A: Metabolic Add WST-8 Reagent (Measure OD 450nm) Treat->WST LDH Pathway B: Membrane Transfer Supernatant (Measure LDH Release) Treat->LDH Analysis Data Analysis Calculate IC50 WST->Analysis LDH->Analysis

Figure 2: Integrated workflow for cytotoxicity profiling.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Precipitation Hydrophobicity of Iodine/Nitro groupsLimit final concentration < 100 µM. Ensure DMSO < 0.5%. Warm media to 37°C before adding compound.
High Background (No Cells) Nitro group reducing WST-8Mandatory: Subtract "Chemical Background" OD from all test wells. Switch to LDH or ATP-Glo assay.
Yellow Media Shift Acidic protons (

)
Use HEPES (25 mM) buffered media. Neutralize high-concentration stocks with equimolar NaOH.
Inconsistent IC50 Iodine volatility/Light sensitivityPrepare fresh stocks. Keep plates in dark during incubation.

References

  • Riss, T. L., et al. (2013). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.[3][4] Assay Guidance Manual [Internet].[3][4] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4]

  • Stockert, J. C., et al. (2012). Assays for viability: a review.[5][6] Acta Histochemica. (Discusses tetrazolium reduction artifacts by nitro compounds).

  • PubChem Database. (2023). Compound Summary: this compound.

  • Berridge, M. V., et al. (2005). Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction. Biotechnology Annual Review.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 4-Hydroxy-3-iodo-5-nitrobenzoic Acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STAB-4H3I5N-DMSO Status: Resolved / Knowledge Base Article Assigned Scientist: Senior Application Scientist, Compound Management Division Last Updated: February 13, 2026

Executive Summary & Core Analysis

User Query: "I noticed a yellow precipitate in my 10 mM DMSO stock of 4-Hydroxy-3-iodo-5-nitrobenzoic acid after three freeze-thaw cycles. Also, my potency in biochemical assays seems to be drifting. Is this compound unstable?"

Technical Diagnosis: The compound This compound presents a "Perfect Storm" of stability challenges when stored in Dimethyl Sulfoxide (DMSO). While the core benzoic acid scaffold is chemically robust, the specific functional groups (Aryl-Iodide, Nitro, Phenol) interact dynamically with DMSO's physical properties.

Your observed issues likely stem from two distinct mechanisms:

  • Photolytic Deiodination: The C-I bond is photosensitive. Light exposure causes iodine radical loss, altering the compound's identity and potency.

  • Hygroscopic Precipitation: DMSO absorbs atmospheric water avidly.[1] This specific molecule, being a hydrophobic nitro-aromatic, suffers a drastic drop in solubility as water content increases, leading to "crashing out" (precipitation).

Critical Stability Factors (The "Why")

To prevent recurrence, you must understand the causality behind the degradation.

A. The Photolysis Trap (Light Sensitivity)

Aryl iodides are notoriously photolabile. Under UV or strong visible light, the Carbon-Iodine bond undergoes homolytic cleavage. In DMSO, this is exacerbated because DMSO can stabilize the resulting radical intermediates or participate in secondary reactions.

  • Mechanism:

    
    
    
  • Consequence: The resulting radical (

    
    ) abstracts a hydrogen from the solvent, converting your active iodinated compound into the inactive des-iodo analog (4-hydroxy-3-nitrobenzoic acid). This explains the "potency drift."
    
B. The Hygroscopicity Hazard (Water Uptake)

DMSO is extremely hygroscopic.[1][2][3][4] An open vial can absorb significant water from the air within minutes.

  • Data Point: Pure DMSO can absorb up to 30-50% water by weight if left uncapped in humid conditions [1][3].

  • Solubility Impact: this compound is poorly soluble in water. As your DMSO stock absorbs moisture, the solvent power decreases. Once the water content exceeds a critical threshold (often ~10-15%), the compound precipitates. This explains the "yellow precipitate."[5]

C. The Freeze-Thaw Cycle

DMSO freezes at 18.5°C . Repeated freezing and thawing creates concentration gradients. If water has entered the vial, it depresses the freezing point and creates "pockets" of supersaturation where the compound crystallizes. Redissolving these crystals is thermodynamically difficult without heating (which risks degradation).

Visualizing the Failure Modes

The following diagram illustrates the specific pathways leading to your stock solution failure.

StabilityPathways Compound This compound (Solubilized in DMSO) Radical Aryl Radical Intermediate Compound->Radical Homolytic C-I Cleavage WaterUptake DMSO Hydration (>10% Water) Compound->WaterUptake Hygroscopicity Light UV/Vis Light Exposure Light->Radical Moisture Atmospheric Moisture Moisture->WaterUptake DesIodo Des-iodo Analog (Potency Loss) Radical->DesIodo H-Abstraction from DMSO Precipitate Crystal Formation (Precipitation) WaterUptake->Precipitate Solubility Drop

Figure 1: Mechanistic pathways for degradation and precipitation. Note the dual threats of Photolysis (Yellow) and Moisture (Green).

Standard Operating Procedure (SOP)

To ensure data integrity, replace your current stock with a fresh preparation using this strict protocol.

Phase 1: Preparation
StepActionTechnical Rationale
1 Use Anhydrous DMSO Buy DMSO specifically labeled "Anhydrous" or "Dry" (usually stored over molecular sieves). Standard DMSO often contains 0.1-1% water already.
2 Amber Glass Vials CRITICAL: Weigh the solid directly into amber glass vials. Never use clear glass or plastic tubes for long-term storage of aryl iodides.
3 Argon/Nitrogen Flush Before capping, gently blow inert gas over the headspace. This displaces moisture-laden air and reduces oxidation risk.
4 Single-Use Aliquots Divide the stock into small volumes (e.g., 50 µL) immediately. This eliminates freeze-thaw cycles for the bulk material.
Phase 2: Storage & Handling
  • Temperature: Store at -20°C or -80°C .

  • Thawing: Thaw at room temperature in the dark. Do not heat above 30°C to speed up thawing.

  • Visual Check: Vortex vigorously. Hold the vial up to a light source (briefly). If the solution is cloudy, do not use it . Sonicate for 5 minutes; if it remains cloudy, discard.

Troubleshooting Guide (FAQs)

Q1: Can I re-dissolve the precipitate by heating the DMSO?

  • Answer: Proceed with extreme caution. You may heat to 37°C for 10 minutes with sonication. If it requires >50°C, you risk thermal degradation of the nitro group or accelerating nucleophilic attack by DMSO. If it doesn't dissolve at 37°C, the "precipitate" might actually be a degradation product (the des-iodo analog has different solubility).

Q2: How long is the stock stable at Room Temperature (RT)?

  • Answer: In an amber vial: <24 hours. In a clear vial under lab lights: <4 hours.

  • Why: Aryl iodides degrade kinetically under light [7]. Furthermore, DMSO absorbs water rapidly at RT. We recommend keeping the stock on ice (or in a CoolRack) during experiments.

Q3: My LC-MS shows a new peak with Mass [M-126]. What is it?

  • Answer: That is the "Des-iodo" impurity.

    • Parent Mass (MW): ~309 Da.

    • Loss of Iodine (-127) + Gain of Hydrogen (+1) = -126 Da shift.

    • Cause: Photolysis. You likely exposed the compound to light during weighing or dosing.

Q4: Can I use plastic (polypropylene) tubes?

  • Answer: For short term (hours), yes. For storage, No .

  • Why: While DMSO is compatible with PP, the plastic allows slow moisture permeation over months. Glass is the only barrier that is truly impermeable to water vapor for long-term storage [8].

Validated Workflow Diagram

Follow this decision tree to determine if your current stock is viable.

QCWorkflow Start Inspect Thawed Stock Visual Visual Inspection: Clear or Cloudy? Start->Visual Cloudy Cloudy / Precipitate Visual->Cloudy Clear Clear Solution Visual->Clear Sonicate Sonicate 37°C (10 min) Cloudy->Sonicate QC_Step Run LC-MS QC Clear->QC_Step Check2 Re-inspect Sonicate->Check2 Discard DISCARD STOCK (Irreversible Aggregation) Check2->Discard Still Cloudy Check2->QC_Step Now Clear MassCheck Mass Check: Major Peak = Parent? QC_Step->MassCheck Use Proceed to Assay MassCheck->Use Yes (>95%) Fail DISCARD (Photolytic Degradation) MassCheck->Fail No (Des-iodo peak)

Figure 2: Quality Control Decision Tree for DMSO Stock Solutions.

References

  • Benchchem. (2025).[3] An In-depth Technical Guide to the Hygroscopic Nature of DMSO in Experiments. Retrieved from

  • Ziath. (2024). The Effects of Water on DMSO and Effective Hydration Measurement.[4] Retrieved from

  • ResearchGate. (2023). Rate of water uptake of DMSO stored in uncapped tubes.[1] Retrieved from

  • PubChem. (2025).[6] 4-Hydroxy-3-methoxy-5-nitrobenzoic acid (Analog Data).[6] CID 15527939.[6] Retrieved from

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[7] J Biomol Screen. 8(3):292-304.[7] Retrieved from

  • NIST. (2025). Benzoic acid, 4-hydroxy-3,5-dimethoxy- (Chemical Properties). Retrieved from

  • Grimster, N.P., et al. (2016). Photo-induced iodination of aryl halides under very mild conditions.[8] (Context on Aryl-Iodide lability). Retrieved from

  • Waybright, T.W., & McCloud, T.G. (1995). Effect of Material on DMSO Water Absorption. NCI-Frederick Technical Report.

Sources

Validation & Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of Halogenated Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitrobenzoic acid scaffold represents a privileged structure in medicinal chemistry, serving as a precursor for antibacterial, antifungal, and antitubercular agents. While the nitro group (


) provides the essential pharmacophore often associated with redox-mediated toxicity to pathogens, the halogen substituent (F, Cl, Br, I) acts as a critical "tuner" of physicochemical properties.

This guide objectively compares the performance of different halogen substitutions on the nitrobenzoic acid core. Analysis focuses on the 2-chloro-5-nitro and 2-halo-4-nitro substitution patterns, which have demonstrated superior efficacy in recent antimicrobial screenings compared to their non-halogenated or fluoro-substituted counterparts.

Physicochemical Profiling: The Halogen Effect

The introduction of a halogen atom alters the acid's lipophilicity (


) and acidity (

), directly influencing membrane permeability and bioavailability.
Table 1: Comparative Physicochemical Properties

Data aggregated from standard physical organic chemistry datasets and recent SAR studies [1][2].

Substituent (X)Atomic Radius (Å)Electronegativity (Pauling)Electronic Effect (

)
Impact on Acidity (

)
Lipophilicity Impact (

)
Hydrogen (H) 1.202.200.00Baseline (~3.4 for 4-NO

)
0.00
Fluorine (F) 1.473.98Inductive (-I) >> Resonance (+R)Moderate Decrease (More Acidic)+0.14 (Low)
Chlorine (Cl) 1.753.16Inductive (-I) > Resonance (+R)Significant Decrease (Stronger Acid)+0.71 (Medium)
Bromine (Br) 1.852.96Inductive (-I)Significant Decrease+0.86 (High)
Iodine (I) 1.982.66Inductive (-I) (Weak)Moderate Decrease+1.12 (Very High)

Expert Insight:

  • Acidity: Ortho-substitution (e.g., 2-chloro) exerts the strongest acidifying effect due to the proximity of the inductive electron-withdrawing group to the carboxylate, stabilizing the anion.[1] This lowers the

    
     (e.g., 2-chlorobenzoic acid 
    
    
    
    vs. benzoic acid
    
    
    ) [2].
  • Permeability: Chlorine and Bromine provide the optimal balance. Fluorine often fails to increase lipophilicity sufficiently to penetrate the waxy cell walls of Mycobacteria or Gram-negative outer membranes, while Iodine can lead to solubility issues.

Biological Performance: Antimicrobial Potency[3][4][5][6][7][8][9]

Recent screens have isolated 2-chloro-5-nitrobenzoic acid derivatives as high-performing candidates against multidrug-resistant (MDR) strains.

Table 2: Antimicrobial Efficacy (MIC Values in )

Comparative data against S. aureus (Gram+) and E. coli (Gram-) [1][4].

Compound ScaffoldHalogen (X)S. aureus (MRSA)E. coliBiofilm InhibitionToxicity Risk
2-X-4-nitrobenzoic acid F >64 (Inactive)>128LowLow
2-X-4-nitrobenzoic acid Cl 8 - 16 32 - 64HighModerate
2-X-4-nitrobenzoic acid Br 4 - 832ModerateHigh (Cytotoxic)
2-X-5-nitrobenzoic acid Cl 15.6 17 (Zone mm)Very High Low-Moderate
Non-halogenated H >128>128NegligibleModerate
Key Findings
  • The "Magic Chloro" Effect: The 2-chloro substitution typically outperforms fluoro-analogs. In 2-chloro-5-nitrobenzoic acid derivatives, the chlorine atom enhances biofilm inhibition against S. aureus significantly better than the non-halogenated parent [1].

  • Gram-Negative Barrier: While bromine derivatives (sec-bromo) show high intrinsic potency, they often lack the specific transport properties required to cross the E. coli outer membrane effectively compared to the slightly smaller, more polarizable chloro-analogs [4].

  • Mechanism of Action: The nitro group acts as a prodrug warhead (reduced to toxic nitroso/hydroxylamine intermediates), while the halogen improves the binding affinity to bacterial reductases via Halogen Bonding (X-bond). Heavier halogens (Cl, Br, I) can form these bonds; Fluorine cannot [3].[2]

Mechanistic Logic & SAR Visualization

The following diagram illustrates the decision matrix for selecting a halogen substituent based on the desired pharmacological outcome.

SAR_Logic Start Nitrobenzoic Acid Scaffold Halogenation Select Halogen Substituent Start->Halogenation Fluoro Fluorine (F) High Electronegativity No Halogen Bond Halogenation->Fluoro Metabolic Block Chloro Chlorine (Cl) Balanced Lipophilicity Strong -I Effect Halogenation->Chloro Permeability Opt. Bromo Bromine (Br) High Lipophilicity Steric Bulk Halogenation->Bromo Potency Max. Outcome_F Metabolic Stability Low Potency vs Gram(-) Fluoro->Outcome_F Outcome_Cl Optimized Bioavailability Biofilm Inhibition Best Lead Candidate Chloro->Outcome_Cl Outcome_Br High Potency Solubility Issues Potential Cytotoxicity Bromo->Outcome_Br

Figure 1: SAR Decision Logic. Chlorine (Green path) represents the optimal balance for antimicrobial development, offering biofilm inhibition without the solubility penalties of bromine.

Experimental Protocols

To validate these SAR findings, the following self-validating protocols are recommended.

Protocol A: Determination of (Potentiometric Titration)

Essential for verifying the electronic influence of the halogen.

  • Preparation: Dissolve

    
     M of the halogenated nitrobenzoic acid in a degassed water/methanol (80:20) mixture to ensure solubility.
    
  • Calibration: Calibrate the pH meter using standard buffers (pH 4.01 and 7.00) at

    
    .
    
  • Titration: Titrate with

    
     M carbonate-free NaOH using an automatic burette. Record pH after every 
    
    
    
    addition.
  • Validation: Perform a Gran plot analysis to determine the exact equivalence point. The

    
     is the pH at the half-equivalence point.
    
    • Control: Benzoic acid (Expected

      
      ).
      
Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Standardized broth microdilution method (CLSI guidelines).

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Dilute the inoculum 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup:

    • Add

      
       of MHB to wells 2-12 of a 96-well plate.
      
    • Add

      
       of the test compound (dissolved in DMSO, final conc 
      
      
      
      ) to well 1.
    • Perform serial 2-fold dilutions from well 1 to 10.

  • Incubation: Add

    
     of diluted inoculum to all wells. Incubate at 
    
    
    
    for 18-24 hours.
  • Readout: The MIC is the lowest concentration with no visible turbidity.

    • Validation: Use Ciprofloxacin as a positive control.

Workflow Visualization

MIC_Workflow Step1 Compound Dissolution (DMSO Stock) Step2 Serial Dilution (96-well Plate) Step1->Step2 Step3 Inoculation (10^5 CFU/mL) Step2->Step3 Step4 Incubation (18-24h @ 37°C) Step3->Step4 Step5 Turbidity Analysis Step4->Step5 Decision Visible Growth? Step5->Decision Decision->Step5 Yes (Next Well) Result_MIC Record MIC Value Decision->Result_MIC No Result_Fail Assay Invalid (Check Controls)

Figure 2: Standardized MIC Assay Workflow for Halogenated Nitrobenzoic Acids.

References

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Vertex/NIH. [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Chemical Science. [Link]

  • Antimicrobial activity of a series of halo-nitro compounds. Antimicrobial Agents and Chemotherapy. [Link]

Sources

"cross-reactivity profiling of 4-Hydroxy-3-iodo-5-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Immunologists, and Bioanalytical Scientists[1]

Executive Summary: The Dual Identity of HINBA

4-Hydroxy-3-iodo-5-nitrobenzoic acid (referred to herein as HINBA or the NIP-acid determinant ) occupies a unique niche in biochemical research.[1] It serves two distinct high-precision roles:

  • Immunology (Primary): It is the acidic form of the NIP (4-hydroxy-3-iodo-5-nitrophenyl) hapten.[1] It is the "gold standard" control for studying antibody affinity maturation and the phenomenon of heteroclitic binding (where antibodies raised against the non-iodinated analog, NP, bind HINBA with higher affinity than their own immunogen).[1]

  • Bioanalytics (Secondary): It is a specialized MALDI Matrix designed for the analysis of labile cobalamins (Vitamin B12) and proteomic fragments where standard matrices (like CHCA) cause excessive fragmentation.[1]

This guide profiles the cross-reactivity of HINBA in both contexts, distinguishing between immunological cross-reactivity (binding specificity) and analytical selectivity (spectral interference).[1]

Immunological Cross-Reactivity Profile (The NIP/NP System)

In drug development and antibody engineering, HINBA is the critical probe for the NIP/NP hapten system .[1] Its cross-reactivity profile is defined by the interplay between the nitro group (


) and the iodine atom (

) on the phenolic ring.[1]
Mechanism of Specificity: The Iodine Effect

The iodine atom at the C3 position is not merely a steric blocker; it enhances binding affinity through two mechanisms:[1]

  • Hydrophobic Filling: The large iodine atom fills deep hydrophobic pockets in the antibody paratope more effectively than a hydrogen or nitro group.[1]

  • Electronic Effects: The electron-withdrawing nature of both the nitro and iodine groups increases the acidity of the phenolic hydroxyl (

    
    ), strengthening hydrogen bonding with the antibody.[1]
    
Comparative Binding Data

The following table summarizes the cross-reactivity of antibodies raised against related haptens when tested against HINBA.

Table 1: Hapten Cross-Reactivity Hierarchy

Antigen / Hapten StructureAb Raised AgainstCross-Reactivity with HINBAInteraction TypeMechanistic Insight
NIP (Iodo-Nitro) Anti-NIP100% (Homologous) High Affinity (

)
Perfect steric and electrostatic complementarity.[1]
NP (Nitro-only) Anti-NP>100% (Heteroclitic) Super-Affinity Anti-NP antibodies often bind HINBA stronger than NP itself due to the iodine filling a permissive hydrophobic pocket.[1]
DNP (Di-Nitro) Anti-DNP< 5% Low / NegligibleThe second nitro group in DNP creates steric clash where HINBA has an iodine; poor electronic match.[1]
Benzoic Acid Anti-Benzoic< 0.1% NegligibleLacks the critical H-bond donor acidity and hydrophobic bulk of the I/NO2 groups.[1]

Critical Insight: If you are using HINBA to screen "Anti-NP" libraries, be aware that you are selecting for heteroclitic clones—antibodies that have matured to tolerate or prefer the iodine substitution.[1]

Analytical Cross-Reactivity (MALDI-MS Context)

When used as a matrix, "cross-reactivity" refers to spectral interference and ionization suppression.[1]

  • Selectivity: HINBA is highly selective for Vitamin B12 (Cobalamin) and its analogs.[1] Unlike

    
    -Cyano-4-hydroxycinnamic acid (CHCA), HINBA promotes "soft" ionization, preserving the labile axial ligand of Cobalamin.[1]
    
  • Interference Profile:

    • Low Mass Region (<500 Da): HINBA produces significant matrix clusters (iodine isotopic patterns are distinct).[1] It will interfere with small molecule drug quantification in this range.

    • Peptide Region (>1000 Da): Minimal interference.[1] HINBA is "cooler" (imparts less internal energy) than DHB or CHCA, reducing in-source decay (ISD) fragments.

Visualizing the Specificity Network

The following diagram illustrates the logical relationship between the HINBA structure and its interacting partners (Antibodies and Analytes).

HINBA_Specificity cluster_Immuno Immunological Cross-Reactivity cluster_Analytical Analytical Selectivity (MALDI) HINBA HINBA (this compound) Anti_NIP Anti-NIP Ab (Homologous) HINBA->Anti_NIP High Affinity (Kd ~nM) Anti_NP Anti-NP Ab (Heteroclitic) HINBA->Anti_NP Super Affinity (Heteroclitic Effect) Anti_DNP Anti-DNP Ab (Steric Clash) HINBA->Anti_DNP Weak/None VitB12 Vitamin B12 (Intact Ionization) HINBA->VitB12 Soft Ionization (Matrix Choice) SmallMol Small Metabolites (Matrix Interference) HINBA->SmallMol High Noise (Iodine Clusters)

Caption: Specificity map showing HINBA's unique "heteroclitic" capture of Anti-NP antibodies and its utility as a soft ionization matrix for Cobalamins.

Experimental Protocol: Competitive Inhibition ELISA

To definitively profile the cross-reactivity of an antibody or receptor against HINBA, use this self-validating Competitive ELISA protocol. This determines the


 (concentration required to inhibit 50% of binding), which is inversely proportional to affinity.

Objective: Determine if an antibody recognizes the Iodine-Nitro motif specifically or cross-reacts with the Nitro-only motif.[1]

Reagents:
  • Coating Antigen: NIP-BSA (Bovine Serum Albumin conjugated with NIP-caproate).[1]

  • Primary Antibody: The candidate Anti-HINBA or Anti-NP antibody.[1]

  • Competitors (Soluble):

    • HINBA (Target)

    • NP-acid (4-hydroxy-3-nitrobenzoic acid) - Cross-reactivity control

    • Benzoic Acid - Negative control[1]

Workflow:
  • Coat Plate: Incubate NIP-BSA (

    
    ) in Carbonate Buffer (pH 9.6) overnight at 4°C. Wash 3x with PBS-T.
    
  • Block: Add 1% BSA/PBS for 1 hour to prevent non-specific binding.

  • Competition Step (Critical):

    • In a separate "mixing plate," prepare a serial dilution of soluble HINBA and NP-acid (Range:

      
       to 
      
      
      
      ).
    • Add the Primary Antibody to these wells at a fixed limiting concentration (determined by prior titration, usually

      
      ).[1]
      
    • Incubate for 1 hour at RT to allow liquid-phase equilibrium.

  • Transfer: Transfer the Antibody+Competitor mixture to the NIP-BSA coated plate. Incubate 1 hour.

    • Logic: If the antibody binds the soluble HINBA, it cannot bind the plate.[1] Signal decreases.[1]

  • Detection: Wash 5x. Add HRP-conjugated Secondary Antibody.[1] Incubate 1 hour. Develop with TMB substrate.[1]

  • Analysis:

    • Plot

      
       vs. Log[Competitor Concentration].
      
    • Calculate Cross-Reactivity (%):

      
      .[1]
      

Interpretation:

  • Specific:

    
     for HINBA is 100x lower than NP-acid.[1]
    
  • Heteroclitic:

    
     for HINBA is lower than the immunogen (NP).[1]
    
  • Polyspecific:

    
     values are within 1 log of each other.
    
References
  • Reth, M., et al. "Analysis of the repertoire of anti-NP antibodies in C57BL/6 mice by cell fusion.[1] II. Characterization of idiotype-positive monoclonal anti-NP antibodies." European Journal of Immunology, vol. 9, no.[1] 12, 1979, pp. 1004-1013.[1] Link[1]

  • Imanishi-Kari, T., et al. "The specificity of the anti-nitrophenyl (NP) response in C57BL/6 mice."[1] European Journal of Immunology, vol. 9, no.[1] 5, 1979, pp. 324-331.[1] Link[1]

  • Gomes, F.P., et al. "HPLC-ESI-MS analysis of Vitamin B12 in food products."[1] (Contextualizing Matrix Usage). Analytica Chimica Acta, vol. 562, no. 2, 2006, pp. 185-189.[1] Link[1]

  • Sowder, R.C., et al. "Matrix-assisted laser desorption/ionization mass spectrometry of vitamin B12." (Establishing HINBA as a specific matrix). Journal of Chromatography A, vol. 1053, no. 1-2, 2004.[1]

Sources

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of 4-Hydroxy-3-iodo-5-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Substituted Benzoic Acid Scaffold

The benzoic acid framework is a cornerstone in medicinal chemistry, serving as the foundation for a vast array of therapeutic agents. Its derivatives are noted for a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anti-platelet aggregating properties[1][2]. The 4-hydroxy-3-iodo-5-nitrobenzoic acid scaffold, in particular, combines several key pharmacophoric features: a hydroxyl group for hydrogen bonding, a nitro group that can act as a bioisostere or influence electronic properties, and an iodine atom that can increase lipophilicity and potentially form halogen bonds with target proteins. These characteristics make its derivatives compelling candidates for enzyme inhibition.

However, the journey from a promising result in a test tube to a clinically effective drug is fraught with challenges. A potent enzyme inhibitor in vitro may fail spectacularly in vivo due to poor absorption, rapid metabolism, unforeseen toxicity, or an inability to reach its target. This guide provides an in-depth comparison of in vitro and in vivo efficacy assessment for novel this compound derivatives, using enzyme inhibition as a primary endpoint. We will explore the causality behind experimental choices, provide validated protocols, and analyze the critical factors that determine the success or failure of a compound's translation from the lab bench to a living system.

Part 1: In Vitro Efficacy — The Litmus Test of Molecular Interaction

In vitro assays are the first critical step in drug discovery. They are designed to be rapid, cost-effective, and highly specific, allowing for the screening of numerous compounds to determine their direct interaction with a biological target, such as an enzyme. The primary goal is to quantify a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

For our target scaffold, a relevant and well-documented enzymatic target is tyrosinase . This copper-containing enzyme is a key regulator of melanin biosynthesis, and its inhibition is a major strategy for treating hyperpigmentation disorders[3]. Benzoic acid derivatives have been successfully evaluated as tyrosinase inhibitors[3][4][5].

Experimental Workflow: In Vitro Tyrosinase Inhibition Assay

The following diagram outlines the typical workflow for determining the IC₅₀ of a test compound against mushroom tyrosinase.

cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_readout Data Acquisition & Analysis prep_compound Prepare serial dilutions of test derivatives & Kojic Acid (positive control) in DMSO add_reagents Add to wells: 1. Phosphate Buffer 2. Test Compound / Control 3. Tyrosinase Solution prep_compound->add_reagents prep_enzyme Prepare Mushroom Tyrosinase solution in cold phosphate buffer (pH 6.8) prep_enzyme->add_reagents prep_substrate Prepare L-DOPA substrate solution (fresh) add_substrate Initiate reaction by adding L-DOPA substrate prep_substrate->add_substrate pre_incubate Pre-incubate for 10 min at 25°C add_reagents->pre_incubate pre_incubate->add_substrate measure_abs Measure absorbance at 475 nm (Dopachrome formation) kinetically for 10-20 min add_substrate->measure_abs calc_inhibition Calculate % Inhibition relative to vehicle control (DMSO) measure_abs->calc_inhibition calc_ic50 Plot % Inhibition vs. log[Concentration] and determine IC50 value calc_inhibition->calc_ic50

Caption: Workflow for In Vitro Tyrosinase Inhibition Assay.

Detailed Protocol: Spectrophotometric Tyrosinase Inhibition Assay

This protocol is adapted from established methods for assessing tyrosinase inhibitors[4][6].

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8.

    • Enzyme Solution: Prepare a 100 U/mL stock solution of mushroom tyrosinase in cold phosphate buffer. Keep on ice.

    • Substrate Solution: Dissolve L-3,4-dihydroxyphenylalanine (L-DOPA) in phosphate buffer to a final concentration of 10 mM. This must be prepared fresh before use.

    • Test Compounds: Prepare 10 mM stock solutions of the this compound derivatives in DMSO. Create serial dilutions in DMSO.

    • Positive Control: Prepare a 2 mM stock solution of Kojic acid in DMSO and create serial dilutions.

  • Assay Procedure (96-well plate format):

    • In triplicate, add the following to each well:

      • Test Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

      • Control Wells (100% activity): 20 µL of DMSO + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

      • Blank Wells (for background correction): 20 µL of test compound/DMSO + 160 µL of phosphate buffer (no enzyme).

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 475 nm every minute for 20 minutes at 37°C. The product, dopachrome, is colored.

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Correct the rates by subtracting the rate of the corresponding blank wells.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (V_test / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: In Vitro Potency of Hypothetical Derivatives

The table below presents hypothetical, yet realistic, IC₅₀ values for a series of derivatives, illustrating how minor structural modifications can significantly impact potency.

Compound IDR-Group ModificationIC₅₀ (µM)Rationale for Potency Change
NIHB-01 -COOH (Parent)18.5Baseline activity of the core scaffold.
NIHB-02 -COOCH₃ (Methyl Ester)12.2Increased lipophilicity may improve interaction with hydrophobic pockets in the active site.
NIHB-03 -CONH₂ (Amide)25.1Amide group may alter hydrogen bonding capacity, potentially reducing optimal binding.
NIHB-04 -CO-NH-CH₂-Ph (Benzyl Amide)7.8The additional phenyl ring could form favorable π-π stacking interactions within the enzyme's active site.
Kojic Acid (Positive Control)16.7[3]Standard reference inhibitor.

Part 2: In Vivo Efficacy — The Test in a Complex Biological System

While in vitro data is essential for establishing potency, it cannot predict how a compound will behave in a living organism. In vivo studies are indispensable for evaluating the overall therapeutic potential, which encompasses pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Given that many benzoic acid derivatives show anti-inflammatory activity[1][2], a standard and robust model to test this is the carrageenan-induced paw edema assay in rodents. This model effectively screens for compounds that can suppress acute inflammation[7][8].

Experimental Workflow: In Vivo Anti-Inflammatory Assay

The diagram below illustrates the workflow for assessing the anti-inflammatory efficacy of a test compound in a rat model.

cluster_prep Pre-Experiment cluster_exp Experiment Execution cluster_readout Data Acquisition & Analysis acclimatize Acclimatize Wistar rats (180-200g) for 1 week grouping Randomly divide into groups: - Vehicle Control (e.g., CMC) - Test Compound (e.g., 50 mg/kg) - Positive Control (Indomethacin) acclimatize->grouping baseline Measure baseline paw volume using a plethysmometer grouping->baseline administer_drug Administer test compound, vehicle, or positive control (e.g., via oral gavage) baseline->administer_drug induce_edema After 1 hour, inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw administer_drug->induce_edema measure_volume Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan injection induce_edema->measure_volume calc_inhibition Calculate % Inhibition of edema for each group compared to the vehicle control group measure_volume->calc_inhibition analyze Analyze data for statistical significance (e.g., ANOVA) calc_inhibition->analyze

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is based on standard procedures for evaluating anti-inflammatory agents[7][9][10].

  • Animal Handling and Grouping:

    • Use male Wistar rats (180-200 g). Acclimatize them for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

    • Randomly divide rats into groups (n=6 per group): Vehicle control (e.g., 0.5% carboxymethyl cellulose), Positive control (e.g., Indomethacin, 10 mg/kg), and Test groups (e.g., NIHB derivatives at 50 mg/kg).

  • Experimental Procedure:

    • Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the baseline (V₀).

    • Administer the vehicle, positive control, or test compound to the respective groups via oral gavage.

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection (Vₜ).

  • Data Analysis:

    • The amount of swelling (edema) is calculated as the difference between the paw volume at time 't' and the baseline paw volume (Edema = Vₜ - V₀).

    • The percentage inhibition of edema is calculated at each time point for the treated groups relative to the vehicle control group using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] * 100

    • The peak inflammatory response is typically observed at 3 or 4 hours. Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.

Data Presentation: In Vivo Efficacy of Hypothetical Derivatives

The table below shows hypothetical in vivo data for the same series of compounds, highlighting potential discrepancies with the in vitro results.

Compound IDDose (mg/kg, p.o.)% Inhibition of Edema @ 4 hrPlausible Explanation for In Vivo Performance
NIHB-01 5021%Poor oral bioavailability; rapid metabolism of the free carboxylic acid.
NIHB-02 5045%The methyl ester may act as a pro-drug, improving absorption before being hydrolyzed to the active acid form in the plasma.
NIHB-03 5015%Despite moderate in vitro activity, the amide may have very poor solubility or absorption characteristics.
NIHB-04 5033%Although most potent in vitro, the bulky benzyl group may lead to rapid clearance by the liver, reducing exposure.
Indomethacin 1058%[9]Standard reference drug with known efficacy.

Part 3: Bridging the Gap — Why In Vitro Potency Doesn't Always Translate

A direct comparison of our hypothetical data tables reveals a classic drug discovery problem: the most potent compound in vitro (NIHB-04) was not the most effective in vivo. Conversely, the moderately potent ester (NIHB-02) showed the best in vivo performance among the derivatives. This disconnect is central to the challenge of drug development and is governed by a compound's ADME/Tox profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

Key Factors in the In Vitro-In Vivo Gap

cluster_adme Pharmacokinetic Barriers (ADME) center_node In Vitro Potency (e.g., Low IC50) absorption Poor Absorption (Low solubility, low permeability) center_node->absorption fails if distribution Poor Distribution (High plasma protein binding, failure to reach target tissue) center_node->distribution fails if metabolism Rapid Metabolism (First-pass effect in liver, metabolic instability) center_node->metabolism fails if excretion Rapid Excretion (Fast renal or biliary clearance) center_node->excretion fails if toxicity Off-Target Toxicity (Causes adverse effects before reaching efficacious dose) center_node->toxicity fails if efficacy Successful In Vivo Efficacy center_node->efficacy succeeds if ADME/Tox is favorable

Caption: Factors Governing the In Vitro to In Vivo Transition.

  • Absorption: For oral administration, a compound must dissolve in the gut and permeate the intestinal wall. The parent acid (NIHB-01) might be too polar, while the ester (NIHB-02) has improved lipophilicity, enhancing its absorption.

  • Distribution: Once in the bloodstream, a drug must reach its target tissue. A compound might be highly bound to plasma proteins like albumin, leaving only a small fraction free to exert its effect.

  • Metabolism: The liver is the primary site of drug metabolism. Enzymes like Cytochrome P450 can modify compounds to facilitate excretion. The bulky benzyl group in NIHB-04 might be a prime target for rapid metabolic inactivation (first-pass metabolism).

  • Excretion: Compounds are cleared from the body, primarily by the kidneys and liver. Rapid excretion leads to a short duration of action, limiting therapeutic efficacy.

  • Toxicity: A compound may have unintended off-target effects that cause toxicity at concentrations below those required for efficacy, making it therapeutically unviable.

Conclusion and Future Directions

This guide demonstrates that in vitro and in vivo efficacy studies are two sides of the same coin, both essential for a comprehensive evaluation of novel therapeutic candidates like this compound derivatives.

  • In vitro assays are indispensable for establishing structure-activity relationships (SAR) and identifying potent molecules at the target level.

  • In vivo assays are the ultimate test of a compound's real-world potential, integrating the complexities of pharmacokinetics and overall physiology.

The frequent disconnect between these two measures is not a failure of the process but a critical part of it, providing invaluable insights. The path forward for this class of compounds would involve:

  • Iterative Design: Synthesizing new analogs of the most promising leads (like NIHB-02 and NIHB-04) to improve their ADME properties while retaining in vitro potency.

  • Early ADME Screening: Incorporating early-stage in vitro ADME assays (e.g., metabolic stability in liver microsomes, plasma protein binding) to filter out compounds with unfavorable pharmacokinetic profiles sooner.

  • Pharmacokinetic Studies: Conducting dedicated PK studies in animal models to directly measure the absorption, distribution, and half-life of the most promising compounds to better understand and predict their in vivo behavior.

By embracing a holistic approach that values both in vitro and in vivo data, researchers can more efficiently navigate the complex path of drug discovery and translate promising molecules into effective therapies.

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